

Darunavir ethanolate chemical structure and physical properties

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Compound of Interest

Compound Name: *Darunavir Ethanolate*

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An In-Depth Technical Guide to the Chemical Structure and Physical Properties of **Darunavir Ethanolate**

Darunavir ethanolate is the ethanol solvate of Darunavir, a second-generation nonpeptidic protease inhibitor highly effective in the management of Human Immunodeficiency Virus (HIV-1) infection.[1][2] It is specifically designed to be potent against strains of HIV that have developed resistance to other protease inhibitors.[2] Commercially available under the trade name PREZISTA®, it is always co-administered with a pharmacokinetic enhancer like ritonavir or cobicistat to boost its plasma concentrations.[3][4] This technical guide provides a detailed overview of its chemical structure and key physical properties, targeting researchers, scientists, and professionals in drug development.

Chemical Structure

Darunavir ethanolate is the monoethanolate form of [(1S,2R)-3-[-INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester.[4] The core structure of Darunavir features a central hydroxyethylamino sulfonamide moiety, which is critical for its potent inhibitory activity against the HIV-1 protease enzyme.[5] The molecule contains five stereogenic centers, resulting in a specific, single isomeric form used in the pharmaceutical product.[6]

The chemical identity of **Darunavir ethanolate** is defined by the following identifiers:

Identifier	Value
IUPAC Name	[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol[3][7]
Molecular Formula	C27H37N3O7S·C2H5OH or C29H43N3O8S[3][7]
Molecular Weight	593.73 g/mol [3][7][8]
CAS Number	635728-49-3[3][7]

Below is a two-dimensional representation of the **Darunavir ethanolate** chemical structure.

Caption: 2D Chemical Structure of **Darunavir Ethanolate**.

Physical and Chemical Properties

Darunavir ethanolate is a white to off-white powder.[4][9] Its solid-state properties, particularly solubility and crystalline form, are crucial for its bioavailability and formulation into an effective drug product.

Property	Value	Source(s)
Appearance	White to off-white powder	[9][10][11]
Melting Point	91-101 °C	[7][10]
Solubility	Water: ~0.15 mg/mL (at 20°C); Insoluble	[4][9][12]
DMSO: ≥50 mg/mL; 100 mg/mL	[7][12][13]	
Ethanol: Insoluble	[13][14]	
pKa (Predicted for Darunavir)	Strongest Acidic: 13.59	[2]
Strongest Basic: 2.39	[2]	
Polymorphism	Exists as a stable ethanolate crystalline form. Can convert to other pseudo-polymorphic forms (e.g., hydrate) and various solvates. An amorphous form also exists.	[15][16][17]

Experimental Protocols

The characterization of **Darunavir ethanolate** involves several analytical techniques to determine its identity, purity, and physical form.

Synthesis and Crystallization

The synthesis of **Darunavir ethanolate** is a multi-step process. A common method involves the condensation of 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzenesulfonamide with a derivative of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. [18][19] The final step is a crucial crystallization from an ethanol-containing solvent system, typically a mixture of ethyl acetate and ethanol, which yields the stable ethanolate solvate.[18][19]

The general workflow for synthesis and purification is outlined below.



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Caption: General workflow for the synthesis and purification of **Darunavir Ethanolate**.

Solid-State Characterization

The polymorphic form of **Darunavir ethanolate** is critical to its stability and dissolution properties.[15] Key experimental techniques used for solid-state characterization include:

- Powder X-Ray Diffraction (PXRD): This is a primary technique for identifying the crystalline form of a substance. The diffraction pattern of **Darunavir ethanolate** is unique and can be used to distinguish it from amorphous Darunavir and other solvated forms (hydrates, methanolates, etc.).[15][17]
- Thermal Analysis (DSC and TGA):
 - Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect phase transitions. The endotherm observed in a DSC thermogram corresponds to the melting of the crystalline solid.[15]
 - Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For **Darunavir ethanolate**, TGA can quantify the amount of bound ethanol, confirming the solvate nature of the material.[20]

Purity and Bioavailability Analysis

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of **Darunavir ethanolate** and quantifying any impurities, such as the "difuranyl impurity" that can form during synthesis.[18][19]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique is employed in pharmacokinetic studies to measure the concentration of Darunavir in biological matrices like blood plasma. This is essential for bioequivalence studies comparing different formulations.[6]

In summary, **Darunavir ethanolate** is a well-characterized active pharmaceutical ingredient whose specific chemical structure and solid-state properties are fundamental to its role as a critical antiretroviral agent. The control of its crystalline form through precise manufacturing and crystallization protocols is essential for ensuring the quality, stability, and efficacy of the final medicinal product.[15]

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